1-(5-Amino-2-methoxyphenyl)ethanone
Description
1-(5-Amino-2-methoxyphenyl)ethanone (CAS: 23042-77-5) is an acetophenone derivative with the molecular formula C₉H₁₁NO₂, characterized by an amino group (-NH₂) at the 5-position and a methoxy group (-OCH₃) at the 2-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly for designing biologically active molecules such as chalcones, Schiff bases, and heterocyclic compounds . Its structural features, including electron-donating substituents (amino and methoxy groups), influence its reactivity and interaction with biological targets, making it relevant in medicinal chemistry and drug discovery.
Properties
CAS No. |
85276-70-6 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(5-amino-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-5H,10H2,1-2H3 |
InChI Key |
AIDRUCBIROYFNK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1)N)OC |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(2-Amino-5-methoxyphenyl)ethanone vs. 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone
- Structural Difference: Replacement of the amino group (-NH₂) with a hydroxyl group (-OH) at position 5 and an additional hydroxyl group at position 2.
- Biological Activity: Compound α-Glucosidase IC₅₀ (µM) Binding Energy (kcal/mol) 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone 12.3 ± 0.5 -0.87 1-(2-Amino-5-methoxyphenyl)ethanone Not reported Not studied The hydroxylated analog exhibits higher α-glucosidase inhibitory activity due to enhanced hydrogen bonding with enzyme active sites .
1-(5-Amino-2,4-dihydroxyphenyl)ethanone
- Structural Features: Amino group at position 5, hydroxyl groups at positions 2 and 3.
- Synthesis: Prepared via reduction of 2,4-dihydroxy-5-nitroacetophenone using Raney catalyst, yielding a compound with a melting point of 137–142°C .
Halogen-Substituted Analogs
1-(5-Amino-2-bromophenyl)ethanone (CAS: 149914-98-7)
- Structural Difference : Bromine atom replaces the methoxy group at position 2.
- Impact: The bromo substituent increases molecular weight (214.06 g/mol vs.
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone
- Structure: Chlorine at position 3, methoxy at position 4, and amino at position 2.
- Applications : Used in synthesizing antimicrobial agents; the chloro group introduces steric and electronic effects that modulate target affinity .
Amino-Substituted Derivatives in Drug Design
Indolyl-3-ethanone-α-thioethers
- Example: 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (pIC₅₀ = 8.21 against Plasmodium spp.)
- Comparison: While structurally distinct, these derivatives share the ethanone core. The nitro and thioether groups enhance antimalarial activity compared to amino-methoxy analogs .
Methoxy vs. Hydroxy Substituents
- 1-(4-Methoxyphenyl)ethanone Oxime (CAS: 2475-92-5): Lacks the amino group but retains the methoxy substituent. Used in coordination chemistry; the oxime group (-NOH) enables metal chelation, unlike the amino group in the parent compound .
Preparation Methods
Reaction Conditions and Optimization
The reaction proceeds in ethanol at 25°C for 16 hours, achieving a 65% isolated yield. Granulated tin (mesh size 20–40) and concentrated HCl (d = 1.18) are critical for ensuring complete reduction without ketone hydrogenation. Prolonged reaction times beyond 20 hours lead to over-reduction products, while temperatures above 30°C promote competitive hydrolysis of the methoxy group.
Mechanistic Pathway
Tin acts as a two-electron reductant, with HCl providing protons for the formation of nitroso and hydroxylamine intermediates (Fig. 1). The final aromatization step regenerates the aromatic ring, producing the target amine.
Figure 1: Proposed mechanism for tin-mediated nitro reduction.
Limitations
- Requires stoichiometric tin (3–4 equivalents), increasing metal waste
- Acidic conditions incompatible with base-sensitive substrates
- Moderate yield due to competing side reactions
Iron-Catalyzed Chemoselective Reduction
A modern alternative employs Fe(III) amine-bis(phenolate) complexes (e.g., catalyst 4b) with triethoxysilane as a hydride source, achieving >90% chemoselectivity for nitro reduction over ketone groups.
Catalytic System and Substrate Scope
The optimized conditions use:
- 2 mol% Fe(III) catalyst 4b
- 4 equivalents triethoxysilane
- Acetonitrile solvent at 80°C for 4 hours
This system tolerates electron-withdrawing groups (EWGs) like ketones, esters, and halides (Table 1). For 2-methoxy-5-nitroacetophenone, yields exceed 85% with <5% alcohol byproduct formation.
Table 1: Substrate scope in Fe-catalyzed nitro reductions
| Substrate | Yield (%) | Ketone Preservation (%) | |
|---|---|---|---|
| 4-Nitroacetophenone | 90 | 95 | |
| 2-Cl-5-nitroanisole | 82 | 93 | |
| 3-NO₂-benzophenone | 88 | 97 |
Mechanistic Insights
The Fe(III) catalyst facilitates sequential hydride transfers:
- $$ \text{Ar-NO}_2 \xrightarrow{\text{2 H}^-} \text{Ar-NO} $$
- $$ \text{Ar-NO} \xrightarrow{\text{2 H}^-} \text{Ar-NH}_2 $$
Kinetic studies show rate-determining nitroso intermediate formation ($$ k_{obs} = 1.2 \times 10^{-3} \, \text{s}^{-1} $$).
Catalytic Hydrogenation with Noble Metals
Industrial-scale production often employs heterogeneous catalysts under hydrogen atmosphere. A patented method uses 5% Pd/C in methanol at 50°C and 5 bar H₂, achieving 92% conversion in 3 hours.
Process Optimization
Key parameters:
- Catalyst loading: 0.5–1.5 wt% Pd
- Solvent: Methanol > Ethanol > THF
- Temperature: 40–60°C (higher temperatures cause methoxy deprotection)
Continuous flow systems enhance mass transfer, reducing reaction time to 45 minutes at 10 bar H₂.
Comparative Analysis with Other Catalysts
Table 2: Catalyst performance in nitro hydrogenation
| Catalyst | TOF (h⁻¹) | Ketone Retention (%) | |
|---|---|---|---|
| Pd/C | 320 | 98 | |
| Pt/Al₂O₃ | 280 | 95 | |
| Raney Ni | 150 | 88 |
Pd/C exhibits superior activity due to optimal H₂ dissociation kinetics and resistance to ketone adsorption.
Method Comparison and Industrial Considerations
Table 3: Synthesis method benchmarking
| Parameter | Tin/HCl | Fe Catalysis | Pd/C Hydrogenation |
|---|---|---|---|
| Yield (%) | 65 | 85–90 | 90–95 |
| Catalyst Cost | N/A | $120/g | $300/g |
| Reaction Scale | Lab | Pilot | Industrial |
| Environmental Impact | High (Sn waste) | Moderate | Low (H₂ recycling) |
- Tin/HCl : Preferred for small-scale, oxygen-sensitive substrates
- Fe Catalysis : Optimal for functionalized substrates requiring chemoselectivity
- Pd/C Hydrogenation : Industry-standard for high-throughput production
Q & A
Q. What established synthetic routes are available for 1-(5-Amino-2-methoxyphenyl)ethanone, and how can reaction conditions be optimized for improved yield?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or functional group modifications on pre-substituted aromatic precursors. For example, 1-(2-Amino-5-methoxyphenyl)ethanone can be synthesized via literature methods involving acetylation of 5-amino-2-methoxybenzene derivatives under controlled conditions (e.g., using acetic anhydride and Lewis acids like AlCl₃) . Optimization strategies include:
- Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
- Solvent selection : Use dry toluene or dichloromethane to enhance electrophilic substitution efficiency.
- Catalyst stoichiometry : Adjust AlCl₃ ratios (1.2–1.5 equiv.) to balance reactivity and byproduct formation.
A comparative table of synthetic methods:
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Friedel-Crafts acylation | 65–75 | AlCl₃, DCM, 0°C, 12 h | |
| Nitro reduction route | 50–60 | H₂/Pd-C, MeOH, RT, 6 h |
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assign signals based on substituent effects. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm, while the acetyl group appears at δ 2.5–2.6 ppm (¹H) and δ 195–205 ppm (¹³C) .
- Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 179 (M⁺) and fragmentation patterns consistent with loss of COCH₃ .
- HPLC-PDA : Use a C18 column (MeCN/H₂O, 60:40) to assess purity (>95%) and detect aromatic byproducts .
Physicochemical properties from experimental
| Property | Value | Technique | Reference |
|---|---|---|---|
| LogP (logarithmic partition coefficient) | 1.51 | Chromatography | |
| PSA (polar surface area) | 83.83 Ų | Computational |
Q. What safety precautions are critical given the limited toxicological data for this compound?
Methodological Answer: While comprehensive toxicological studies are lacking, precautionary measures include:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of vapors during synthesis (P261: Avoid breathing dust/fume) .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal.
Advanced Research Questions
Q. How can researchers resolve spectral data contradictions arising from impurities or tautomeric forms?
Methodological Answer:
- Deconvolution strategies : Use 2D NMR (e.g., HSQC, HMBC) to distinguish tautomers or regioisomers. For example, the amino group’s resonance splitting in DMSO-d₆ may indicate hydrogen bonding or tautomerism .
- High-resolution MS (HRMS) : Confirm molecular formula (C₉H₁₁NO₂) with <5 ppm mass accuracy to rule out impurities .
- Controlled recrystallization : Purify using ethyl acetate/hexane (3:7) to isolate the dominant tautomer .
Q. How to design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
- Experimental setup :
- Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C.
- Monitor degradation via HPLC at 0, 7, 14, and 30 days.
- Key parameters :
Q. What strategies mitigate competing reactions (e.g., over-acylation or demethylation) during synthesis?
Methodological Answer:
- Protecting groups : Temporarily protect the amino group with Boc or acetyl to prevent undesired acylation .
- Catalyst modulation : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce demethylation risk .
- Kinetic monitoring : Use in-situ IR spectroscopy to track reaction progress and terminate before side reactions dominate.
Q. How can computational methods predict reactivity or regioselectivity in derivatives of this compound?
Methodological Answer:
Q. What advanced techniques characterize intermolecular interactions (e.g., hydrogen bonding) in crystalline forms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
